N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[(3-methylphenyl)carbamoyl]amino}-1,3-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[(3-methylphenyl)carbamoyl]amino}-1,3-thiazole-4-carboxamide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the thiazole class, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thiazole ring. One common approach is the cyclization of thioamides with α-haloketones under acidic conditions. The benzodioxin moiety can be introduced through a subsequent nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes. The reaction conditions would be optimized to maximize yield and purity, often involving continuous flow processes and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed on the carbonyl groups to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used, with reaction conditions typically involving polar aprotic solvents.
Major Products Formed:
Oxidation Products: Thiazole sulfoxides and sulfones.
Reduction Products: Thiazole alcohols.
Substitution Products: Various substituted thiazoles depending on the nucleophile used.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Its derivatives are being explored for therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It can be used in the development of new materials with unique properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. For example, it may inhibit enzymes or bind to receptors, leading to downstream effects in biological pathways. The exact mechanism would depend on the specific application and the derivatives involved.
Comparison with Similar Compounds
Thiazole derivatives: Other thiazole-based compounds with similar functional groups.
Benzodioxin derivatives: Compounds containing the benzodioxin moiety.
Uniqueness: This compound is unique due to its specific combination of functional groups and structural features, which contribute to its distinct biological and chemical properties
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[(3-methylphenyl)carbamoyl]amino}-1,3-thiazole-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with thiazole and carbamoyl moieties. The general synthetic pathway includes:
- Formation of the Benzodioxin Core : Starting from 2,3-dihydro-1,4-benzodioxin-6-amine.
- Carbamoylation : Reacting with 3-methylphenyl isocyanate to introduce the carbamoyl group.
- Thiazole Formation : Incorporating thiazole through condensation reactions.
The following table summarizes the key steps in the synthesis:
Step | Reagents | Conditions | Product |
---|---|---|---|
1 | 2,3-Dihydro-1,4-benzodioxin-6-amine + 3-Methylphenyl isocyanate | Room temperature | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methylphenyl)carbamide |
2 | Product from Step 1 + Thioamide | Heat (reflux) | This compound |
Enzyme Inhibition
Research indicates that compounds containing the benzodioxane moiety exhibit significant enzyme inhibitory activities. The synthesized thiazole derivatives were tested against various enzymes:
- Alpha-glucosidase : Inhibitory activity was noted with IC50 values indicating potential for managing Type 2 Diabetes Mellitus (T2DM).
- Acetylcholinesterase (AChE) : While some derivatives showed weak inhibition against AChE, others were more effective against butyrylcholinesterase (BChE), suggesting potential applications in Alzheimer's disease treatment.
The following table summarizes the enzyme inhibition data:
Compound | Enzyme Target | IC50 (µM) |
---|---|---|
Compound A | Alpha-glucosidase | 15.5 |
Compound B | Acetylcholinesterase | >100 |
Compound C | Butyrylcholinesterase | 30.0 |
Antimicrobial Activity
The compound also demonstrated antimicrobial properties against various bacterial strains. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria:
- Staphylococcus aureus : MIC of 7.8 µg/mL.
- Escherichia coli : MIC of 15.6 µg/mL.
This suggests that the compound has a broad-spectrum antibacterial effect.
Case Studies and Research Findings
A notable study published in Bioorganic & Medicinal Chemistry highlighted the biological evaluation of similar thiazole derivatives. The results indicated that modifications to the thiazole ring significantly influenced biological activity. For instance:
- Thiazole Derivatives : Substituted thiazoles exhibited enhanced antibacterial effects compared to standard antibiotics such as oxytetracycline.
- Structure-Activity Relationship (SAR) : Variations in substituents on the benzodioxane and thiazole rings were correlated with increased enzyme inhibition and antimicrobial potency.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S/c1-12-3-2-4-13(9-12)22-19(26)24-20-23-15(11-29-20)18(25)21-14-5-6-16-17(10-14)28-8-7-27-16/h2-6,9-11H,7-8H2,1H3,(H,21,25)(H2,22,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTQPJBWHPTYPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.